1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone
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Overview
Description
Molecular Structure Analysis
The benzimidazole and dioxole rings in the compound are aromatic, which means they are particularly stable. The pyrrolidine ring is a type of heterocycle, which can have various properties depending on its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the benzimidazole ring could potentially make the compound more lipophilic .Scientific Research Applications
Coordination Polymers and Fluorescent Properties
The synthesis and study of novel cadmium(II) metal-organic frameworks (MOFs) based on flexible bis(imidazolyl) ligands, which are closely related to the benzo[d]imidazole moiety present in the target compound, highlight the potential application of such structures in the development of new coordination polymers. These MOFs exhibit unique structural features and fluorescent properties, suggesting their potential use in materials science, particularly in the design of luminescent materials or sensors (Xiaoju Li et al., 2012).
Catalytic Applications
Research into ruthenium(II) NNN pincer complexes, incorporating imidazole ligands similar to those in the target compound, demonstrates their efficacy in catalyzing the condensation of aromatic diamines and alcohols to form 1H-benzo[d]imidazoles, releasing hydrogen gas. This suggests the potential of the target compound or its derivatives in catalytic applications, particularly in the synthesis of heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Lin Li et al., 2018).
Antiglycation and Antioxidant Activities
A series of imidazo[4,5-b]pyridine benzohydrazones, structurally related to the target compound, were synthesized and evaluated for their antiglycation and antioxidative potential. The study found that certain derivatives exhibited significant antiglycation activity, which could be beneficial in managing complications related to protein glycation in diabetes and aging. This suggests the potential research application of the target compound in exploring treatments for glycation-related disorders (M. Taha et al., 2015).
Heterocyclic Synthesis and Biological Activity
Research into the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, starting from compounds containing the 1H-benzo[d]imidazol-2-yl moiety, indicates the potential for the development of new heterocyclic compounds with potential biological activities. The ease of synthesis and the possibility of obtaining various derivatives suggest the applicability of the target compound in medicinal chemistry for the discovery of new therapeutic agents (Fereshteh Goli-Garmroodi et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Human Topoisomerase I . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Their primary role is to prevent the DNA helix from becoming overwound during replication or transcription.
Mode of Action
The compound likely interacts with its target, Human Topoisomerase I, by binding to the enzyme and inhibiting its activity . This inhibition prevents the unwinding of DNA, which can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The result of the compound’s action is the induction of DNA damage in cells, leading to cell death . This makes the compound a potential candidate for use as an anticancer agent.
properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(1,3-benzodioxol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(10-14-5-6-18-19(9-14)26-13-25-18)22-8-7-15(11-22)23-12-21-16-3-1-2-4-17(16)23/h1-6,9,12,15H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYFDLDPNNKEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone |
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